3-Bromo-1-pyridin-2-ylpyrrolidin-2-one
Description
3-Bromo-1-pyridin-2-ylpyrrolidin-2-one is a brominated heterocyclic compound featuring a pyrrolidin-2-one core substituted with a bromine atom at position 3 and a pyridin-2-yl group at position 1. The bromine atom enhances reactivity for further functionalization, such as nucleophilic substitution or cross-coupling reactions, making it valuable in medicinal chemistry.
Properties
IUPAC Name |
3-bromo-1-pyridin-2-ylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O/c10-7-4-6-12(9(7)13)8-3-1-2-5-11-8/h1-3,5,7H,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPCKIIKLHQPWFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1Br)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-pyridin-2-ylpyrrolidin-2-one typically involves the bromination of 1-pyridin-2-ylpyrrolidin-2-one. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods
While specific industrial production methods for 3-Bromo-1-pyridin-2-ylpyrrolidin-2-one are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-pyridin-2-ylpyrrolidin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction can lead to the removal of the bromine atom, yielding 1-pyridin-2-ylpyrrolidin-2-one.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products
Substitution: Products include azido, thio, or alkoxy derivatives of pyrrolidinone.
Oxidation: N-oxide derivatives.
Reduction: De-brominated pyrrolidinone.
Scientific Research Applications
3-Bromo-1-pyridin-2-ylpyrrolidin-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The specific mechanism of action of 3-Bromo-1-pyridin-2-ylpyrrolidin-2-one depends on its application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom can play a crucial role in binding interactions, enhancing the compound’s affinity for its target.
Comparison with Similar Compounds
Structural and Functional Analogues
The table below compares 3-Bromo-1-pyridin-2-ylpyrrolidin-2-one with structurally related brominated heterocycles:
*Hypothetical values due to lack of direct data.
Key Research Findings
Reactivity: Bromine in pyrrolidinone derivatives (e.g., target compound) is more reactive toward nucleophilic substitution than in aromatic pyridine systems (e.g., 2-Bromo-3-methylpyridine) due to reduced aromatic stabilization .
Synthetic Utility : Compounds like (RS)-3-Bromo-1-(3-methoxy-benzyl)-pyrrolidin-2-one demonstrate established synthetic pathways, suggesting analogous strategies for the target compound .
Hazards : Most analogs (e.g., 1-(3-Bromo-4-methylphenyl)pyrrolidin-2-one) lack significant hazards, but fused-ring derivatives (e.g., 6-Bromo-1H-pyrrolo[3,2-b]pyridin-2(3H)-one) may require caution due to irritant properties .
Structural Impact: Fused-ring systems (e.g., pyrrolo-pyridines) exhibit distinct electronic properties compared to saturated pyrrolidinones, influencing their drug-likeness and metabolic stability .
Biological Activity
3-Bromo-1-pyridin-2-ylpyrrolidin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
Chemical Formula: C9H9BrN2O
IUPAC Name: 3-bromo-1-(2-pyridinyl)-2-pyrrolidinone
Molecular Weight: 227.09 g/mol
Structure:
The compound features a bromine atom attached to a pyridine ring fused with a pyrrolidinone moiety, which enhances its reactivity and biological potential.
Mechanisms of Biological Activity
The biological activity of 3-Bromo-1-pyridin-2-ylpyrrolidin-2-one is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the bromine atom plays a crucial role in enhancing binding affinity and specificity toward these targets.
Key Mechanisms:
- Enzyme Inhibition: The compound has been identified as an inhibitor of monoamine oxidase B (MAO-B), which is relevant for treating neurological disorders such as Parkinson's disease. In silico studies have shown promising binding interactions with MAO-B, suggesting potential therapeutic applications .
- Receptor Modulation: It modulates receptor activity, influencing pathways related to inflammation and neuroprotection. This modulation can lead to significant biological effects, such as reduced inflammation or neuroprotective outcomes.
Antimicrobial Properties
Research indicates that 3-Bromo-1-pyridin-2-ylpyrrolidin-2-one exhibits antimicrobial activity against various pathogens. It has been tested against bacterial strains and fungi, showing promising results that warrant further exploration in drug development.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation .
Structure-Activity Relationship (SAR)
The presence of the bromine atom significantly affects the compound's reactivity and biological activity. Comparisons with structurally similar compounds illustrate this relationship:
| Compound Name | Structural Feature | Biological Activity |
|---|---|---|
| 3-Bromo-1-pyridin-2-ylpyrrolidin-2-one | Bromine substitution | MAO-B inhibition, antimicrobial effects |
| 3-Chloro-1-pyridin-2-ylpyrrolidin-2-one | Chlorine instead of bromine | Reduced reactivity |
| 3-Iodo-1-pyridin-2-ylpyrrolidin-2-one | Iodine substitution | Potentially enhanced activity |
The variations in halogen substitution influence the compound's reactivity and interactions with biological targets, highlighting the importance of specific functional groups in drug design.
Study on MAO-B Inhibition
A recent study utilized molecular docking techniques to evaluate the binding affinity of 3-Bromo-1-pyridin-2-ylpyrrolidin-2-one with MAO-B. The results indicated a favorable interaction profile, suggesting its potential as a selective MAO-B inhibitor. The calculated binding energy was significantly lower than that of known inhibitors, indicating a strong affinity for the target enzyme .
Antimicrobial Testing
In another study, the compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results demonstrated effective antimicrobial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
